molecular formula C11H8N2 B3050246 Pyrido[1,2-a]benzimidazole CAS No. 245-47-6

Pyrido[1,2-a]benzimidazole

Cat. No.: B3050246
CAS No.: 245-47-6
M. Wt: 168.19 g/mol
InChI Key: FODVQKYUAIWTKY-UHFFFAOYSA-N
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Scientific Research Applications

Pyrido[1,2-a]benzimidazole has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicinal chemistry, it is used to develop drugs with antimalarial, anticancer, and antiviral properties . In biology, it is used to study cellular processes and molecular interactions. In industry, it is used in the synthesis of materials with specific properties, such as fluorescence and corrosion resistance .

Mechanism of Action

Localization to the digestive vacuole and nearby neutral lipids was observed for compound 2 which was shown to inhibit hemozoin formation using a cellular fractionation assay indicating that this is a contributing mechanism of action .

Future Directions

The review presents data on the synthesis as well as studies of biological activity of new derivatives of pyrimido [1,2- a ]benzimidazoles published over the last decade . This suggests that there is ongoing research in this area, and future work may continue to explore the synthesis and potential applications of Pyrido[1,2-a]benzimidazole and its derivatives.

Chemical Reactions Analysis

Types of Reactions: Pyrido[1,2-a]benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological and chemical properties .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include Lewis acids such as BF3·Et2O, molecular oxygen, and various transition-metal catalysts . Reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often used in medicinal chemistry for developing new drugs and therapeutic agents .

Properties

IUPAC Name

pyrido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-6-10-9(5-1)12-11-7-3-4-8-13(10)11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODVQKYUAIWTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327498
Record name Pyrido[1,2-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245-47-6
Record name Pyrido[1,2-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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